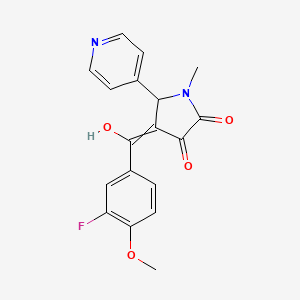
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorinated methoxyphenyl group, a pyridinyl group, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrrolidine core.
Addition of the Fluorinated Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final Functionalization: The hydroxy and methylene groups are introduced in the final steps, often through selective reduction or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorinated methoxyphenyl group and the pyridinyl group can impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved stability.
Properties
Molecular Formula |
C18H15FN2O4 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-methyl-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15FN2O4/c1-21-15(10-5-7-20-8-6-10)14(17(23)18(21)24)16(22)11-3-4-13(25-2)12(19)9-11/h3-9,15,22H,1-2H3 |
InChI Key |
YWSYIRZQGXYNKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


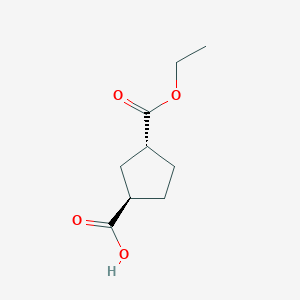
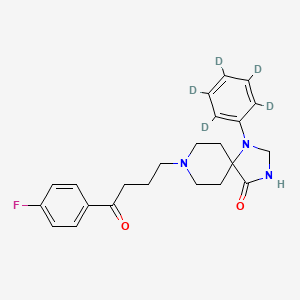
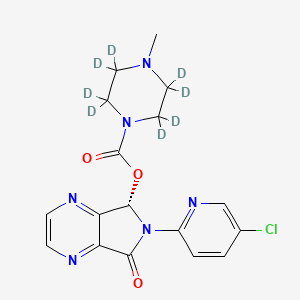

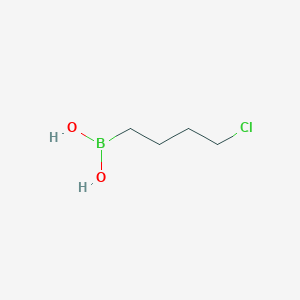

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)

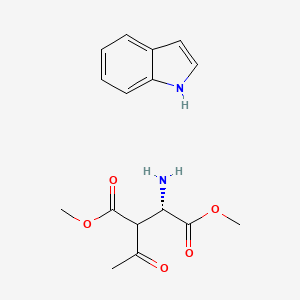
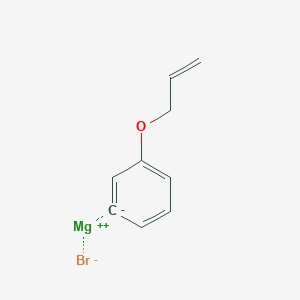
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
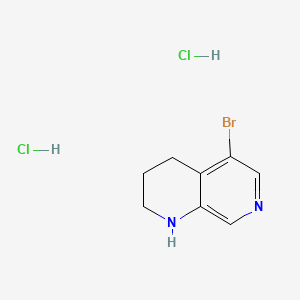
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
